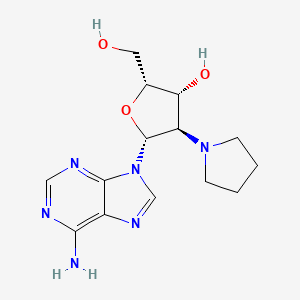
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its unique structure, which includes a purine base attached to a deoxyribose sugar moiety with a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other suitable precursors.
Attachment of the Deoxyribose Sugar: The deoxyribose sugar moiety is introduced through glycosylation reactions, where the purine base is reacted with a protected deoxyribose derivative under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is incorporated through nucleophilic substitution reactions, where the deoxyribose derivative is reacted with a pyrrolidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel nucleoside analogs and other complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
Guanosine: Another purine nucleoside with a different sugar and functional groups.
2’-Deoxyadenosine: A deoxyribonucleoside analog with a similar structure but lacking the pyrrolidine ring.
Uniqueness
9H-Purin-6-amine, 9-(2-deoxy-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)- is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
134934-90-0 |
|---|---|
Molekularformel |
C14H20N6O3 |
Molekulargewicht |
320.35 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-pyrrolidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C14H20N6O3/c15-12-9-13(17-6-16-12)20(7-18-9)14-10(19-3-1-2-4-19)11(22)8(5-21)23-14/h6-8,10-11,14,21-22H,1-5H2,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1 |
InChI-Schlüssel |
VCMKMKQXEQNGEB-GCDPNZCJSA-N |
Isomerische SMILES |
C1CCN(C1)[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
Kanonische SMILES |
C1CCN(C1)C2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



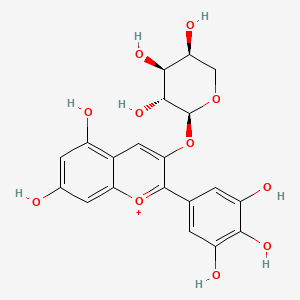
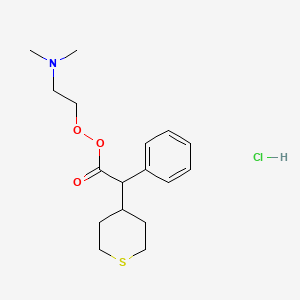
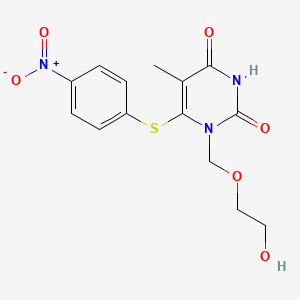



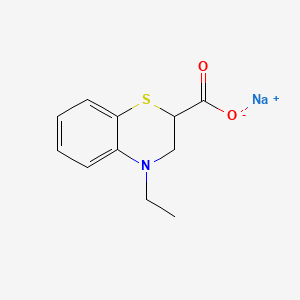


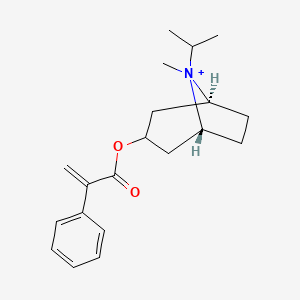
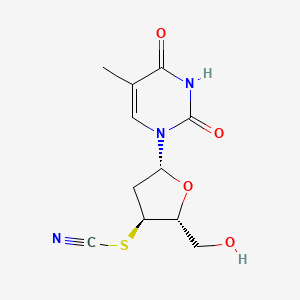
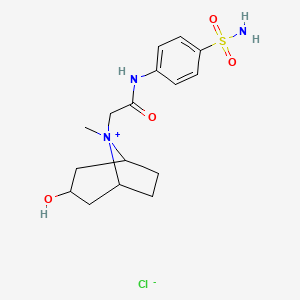
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)
